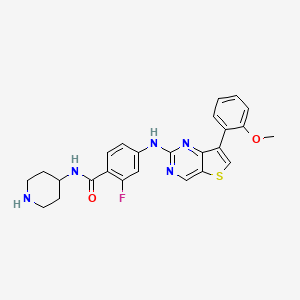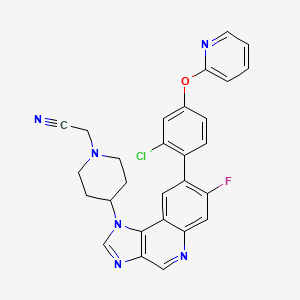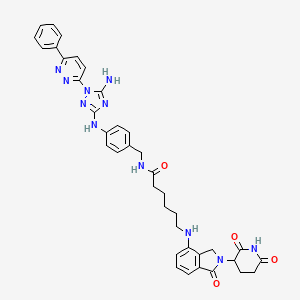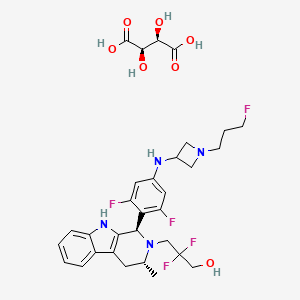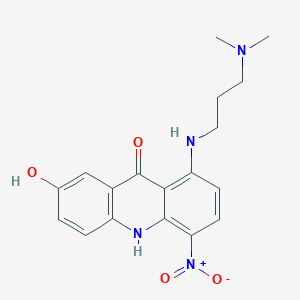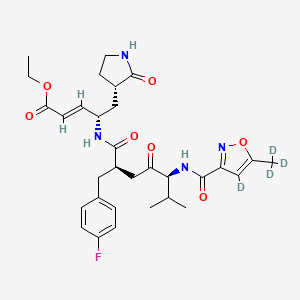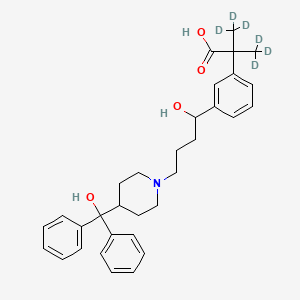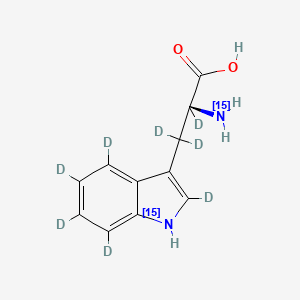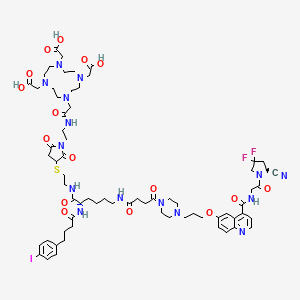![molecular formula C24H27NO6 B12418031 dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B12418031.png)
dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[105301,902,7This compound is an indole alkaloid, which is a class of naturally occurring organic compounds that have significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate typically involves multiple steps, including the formation of the pentacyclic core structure and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
advancements in synthetic chemistry and process optimization may eventually lead to more efficient production methods.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
Dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to regulate the Wnt/β-Catenin pathway in human hepatocellular carcinoma, leading to the inhibition of cell proliferation and promotion of apoptosis. Additionally, it mediates autophagy and apoptosis via the Akt/mTOR signaling pathways in glioma cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include other indole alkaloids such as vinblastine, vincristine, and reserpine. These compounds share structural similarities and biological activities with dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate.
Uniqueness
What sets this compound apart is its unique pentacyclic structure and the specific functional groups that contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H27NO6 |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate |
InChI |
InChI=1S/C24H27NO6/c1-30-19(28)18-16-6-3-4-7-17(16)24-13-15(27)12-22(8-5-11-25(14-26)20(22)24)9-10-23(18,24)21(29)31-2/h3-4,6-7,14,18,20H,5,8-13H2,1-2H3/t18?,20-,22+,23+,24+/m0/s1 |
Clé InChI |
LNJKQYVXGBOASN-YNZRMVHYSA-N |
SMILES isomérique |
COC(=O)C1C2=CC=CC=C2[C@@]34[C@@]1(CC[C@@]5([C@@H]3N(CCC5)C=O)CC(=O)C4)C(=O)OC |
SMILES canonique |
COC(=O)C1C2=CC=CC=C2C34C1(CCC5(C3N(CCC5)C=O)CC(=O)C4)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


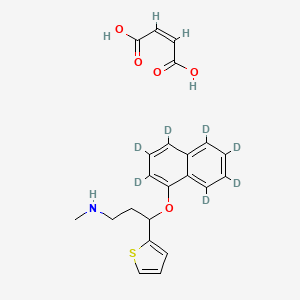
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)
